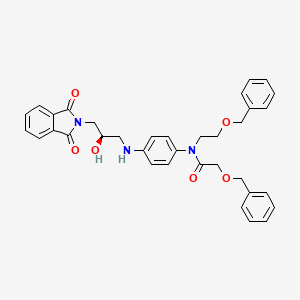

(R)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol

CAS No.:

Cat. No.: VC18005100

Molecular Formula: C35H35N3O6

Molecular Weight: 593.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H35N3O6 |

|---|---|

| Molecular Weight | 593.7 g/mol |

| IUPAC Name | N-[4-[[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]amino]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |

| Standard InChI | InChI=1S/C35H35N3O6/c39-30(22-38-34(41)31-13-7-8-14-32(31)35(38)42)21-36-28-15-17-29(18-16-28)37(19-20-43-23-26-9-3-1-4-10-26)33(40)25-44-24-27-11-5-2-6-12-27/h1-18,30,36,39H,19-25H2/t30-/m1/s1 |

| Standard InChI Key | PZLDFTOPLIWCTB-SSEXGKCCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |

| Canonical SMILES | C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |

Introduction

Synthetic Role in Rivaroxaban Production

The compound serves as a protected intermediate in the multi-step synthesis of rivaroxaban, as outlined in patent WO2016030669A1 . The synthesis involves three key phases:

Formation of the Diol Intermediate

The diol is generated via stereoselective reduction of a ketone precursor using Raney-Nickel and ammonium formate in water . The reaction proceeds at 70–80°C, yielding the (R)-configured diol with high enantiomeric excess. Benzyl groups are introduced via nucleophilic substitution to protect hydroxyl groups, ensuring stability during subsequent reactions .

Cyclization and Deprotection

The phthalimide group is retained during cyclization with Ν,Ν'-carbonyldiimidazole in dimethyl carbonate, forming the oxazolidinone core of rivaroxaban . Final deprotection steps involve:

-

Benzyl Ether Removal: Catalytic hydrogenation or acidic hydrolysis.

-

Phthalimide Cleavage: Treatment with methylamine in ethanol-water, releasing the primary amine for acylation .

Condensation with 5-Chlorothiophene-2-Carbonyl Chloride

The deprotected amine reacts with 5-chlorothiophene-2-carbonyl chloride in acetone-water, yielding rivaroxaban after recrystallization .

Physicochemical Properties and Analytical Data

Solubility and Stability

-

Solubility: Insoluble in water; moderately soluble in polar aprotic solvents (e.g., dimethyl carbonate, acetone) .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to benzyl ethers and phthalimide groups .

Spectral Characterization

Table 1: Representative Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.80–7.40 (m, aromatic H), δ 5.10 (s, -OCH₂C₆H₅), δ 4.30–3.80 (m, diol) |

| IR (cm⁻¹) | 3300 (O-H stretch), 1705 (C=O phthalimide), 1100 (C-O-C ether) |

| MS (ESI+) | m/z 661.3 [M+H]⁺ |

Advantages Over Prior Art Intermediates

The use of benzyl and phthalimide protections addresses limitations in earlier rivaroxaban syntheses:

-

Reduced Toxicity: Eliminates carcinogenic solvents (e.g., pyridine, toluene) in favor of water and dimethyl carbonate .

-

Operational Simplicity: One-pot reactions minimize isolation steps, improving yield (reported >85% purity post-deprotection) .

-

Stereochemical Control: Enantioselective reduction ensures high chiral purity, critical for rivaroxaban’s pharmacological activity .

Industrial and Environmental Considerations

The intermediate’s synthesis aligns with green chemistry principles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume